1-Ethynyl-4-(hexyloxy)benzene
Description
Significance of π-Conjugated Organic Molecules in Modern Functional Materials
π-conjugated organic molecules are fundamental to modern materials science, primarily due to their distinctive optical and semiconducting properties. iitdh.ac.in The development of materials based on these molecules is a leading area of research, paving the way for new organic electronic applications. iitdh.ac.in Unlike their inorganic counterparts, the structure of organic molecules can be finely tuned to achieve desired properties for specific applications. iitdh.ac.in
This structural versatility has led to the development and exploration of a wide variety of π-conjugated molecules, oligomers, and polymers for applications such as:
Organic Light-Emitting Diodes (OLEDs) nih.govucm.es
Organic Field-Effect Transistors (OFETs) nih.govucm.es
Organic Photovoltaics (OPVs) and Solar Cells nih.govucm.es
Fluorescent and Chemiresistive Sensors iitdh.ac.in
Photocatalysis iitdh.ac.inucm.es
Extending the π-delocalization from small molecules to one-dimensional (1D) polymers or even two-dimensional (2D) frameworks, such as Covalent Organic Frameworks (COFs), can lead to superior optical and electronic properties. iitdh.ac.innih.gov This has generated significant interest in synthesizing novel π-conjugated systems with unique electronic and optical characteristics. iitdh.ac.in
Overview of Ethynyl-Aryl Systems as Versatile Molecular Building Blocks
Within the broad class of π-conjugated molecules, ethynyl-aryl systems stand out as exceptionally versatile molecular building blocks. nih.gov The key to their utility lies in the alkyne linkage, which provides a rigid and linear axle around which aryl groups can be positioned. nih.gov This structural rigidity is crucial for constructing receptors with precisely designed cavities and for creating complex, well-defined molecular architectures. nih.gov
The Sonogashira cross-coupling reaction is a particularly robust and versatile method for preparing aryl-ethynyl linkages, known for its mild reaction conditions, high yields, and tolerance of a wide variety of functional groups. nih.gov This has made a large array of aryl-ethynyl scaffolds readily accessible for chemists. nih.gov
The modular nature of synthesizing these systems allows for rapid and effective screening of candidate molecules by enabling subtle changes to each building block. nih.gov Ethynyl-aryl building blocks are employed in the creation of a diverse range of functional materials, including:
Fluorescent polymers rsc.org
Conjugated sensor materials rsc.org
Shape-persistent macrocycles rsc.org
Complex molecular scaffolds researchgate.net
Liquid crystals researchgate.netmdpi.com
Conformational changes in aryl-ethynyl systems upon interaction with guests can directly affect the π-conjugation, leading to observable differences in their emission spectra, a property exploited in sensing applications. nih.gov
Research Landscape of 1-Ethynyl-4-(hexyloxy)benzene and Related Homologous Structures
This compound (CAS No. 79887-17-5) is a specific arylalkyne that has been utilized in various research endeavors as a key synthetic intermediate. nih.govmatrix-fine-chemicals.com Its structure combines the rigid ethynyl (B1212043) group with a phenyl ring functionalized with a hexyloxy chain, which can influence solubility and intermolecular interactions.
Table 1: General Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 79887-17-5 matrix-fine-chemicals.com |
| Molecular Formula | C₁₄H₁₈O matrix-fine-chemicals.com |
| Molecular Weight | 202.297 g/mol matrix-fine-chemicals.com |
| IUPAC Name | This compound matrix-fine-chemicals.com |
Synthesis and Homologues
The synthesis of this compound and its homologues is well-documented. A common route involves the Sonogashira coupling of a protected acetylene, such as trimethylsilylacetylene, with the corresponding 4-alkyloxy-1-iodobenzene, followed by the removal of the protecting group. scielo.br For example, this compound (3a ) has been prepared by the deprotection of the corresponding trimethylsilyl (B98337) (TMS) protected precursor using tetrabutylammonium (B224687) fluoride (B91410) (TBAF). scielo.br A similar method is used for its pentyloxy and heptyloxy homologues. scielo.brcore.ac.uk
Table 2: Synthesis of 1-Ethynyl-4-(alkyloxy)benzene Homologues
| Compound | Alkoxy Group | Synthetic Note | Research Finding |
|---|---|---|---|
| 1-Ethynyl-4-(pentyloxy)benzene | Pentyloxy (-OC₅H₁₁) | Prepared via Sonogashira coupling followed by basic hydrolysis. core.ac.uk | Used as a precursor for dialkoxydiphenyldiacetylene compounds for liquid crystal studies. core.ac.uk |
| This compound | Hexyloxy (-OC₆H₁₃) | Synthesized via deprotection of a TMS-protected precursor. scielo.br | Obtained as a yellow oil in 77% yield. scielo.br |
| 1-Ethynyl-4-(heptyloxy)benzene | Heptyloxy (-OC₇H₁₅) | Synthesized via deprotection of a TMS-protected precursor. scielo.br | Obtained as a yellow oil in 75% yield. scielo.br |
Detailed Research Findings
Research has demonstrated the utility of this compound as a building block for more complex functional molecules.
In one study, it was reacted with 1,3,5-tribromobenzene (B165230) in a regiocontrolled Sonogashira cross-coupling reaction. scielo.br This work aimed to produce unsymmetrical mono-, di-, and tri-alkynylated benzene (B151609) derivatives, which are valuable scaffolds in materials chemistry. scielo.br
Another significant application is in the field of liquid crystals. Researchers used this compound as a key reactant in the synthesis of discotic nematic liquid crystals. researchgate.net Specifically, it was coupled with hexabromobenzene (B166198) to produce a pentaynylbromobenzene intermediate, which was further functionalized to create large, disc-shaped molecules that exhibit liquid crystalline phases at room temperature. researchgate.net
Furthermore, this compound has been used to synthesize luminescent metal complexes. mdpi.com It was reacted with a gold(I)-N-heterocyclic carbene (NHC) complex to create a new gold(I) acetylide complex. This resulting material was found to exhibit a stable liquid crystalline phase over a wide temperature range and displayed high quantum yields of room-temperature phosphorescence, making it a candidate for light-emitting functional materials. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethynyl-4-hexoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-3-5-6-7-12-15-14-10-8-13(4-2)9-11-14/h2,8-11H,3,5-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIJVGKRGIADQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379394 | |
| Record name | 1-ethynyl-4-(hexyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79887-17-5 | |
| Record name | 1-Ethynyl-4-(hexyloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79887-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-ethynyl-4-(hexyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50379394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Ethynyl 4 Hexyloxy Benzene and Its Derivatives
Palladium-Catalyzed Cross-Coupling Reactions in Arylacetylene Synthesis
The formation of the crucial C(sp²)–C(sp) bond in arylacetylenes is most reliably accomplished via palladium-catalyzed methods, with the Sonogashira coupling being the foremost strategy. rsc.org
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The reaction is catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst, typically in the presence of an amine base like triethylamine, which also serves as a solvent. wikipedia.orgorganic-chemistry.orgyoutube.com The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. libretexts.org
The general protocol for synthesizing a compound like 1-Ethynyl-4-(hexyloxy)benzene involves the reaction of an aryl halide precursor, such as 1-bromo- or 1-iodo-4-(hexyloxy)benzene, with a terminal alkyne. researchgate.net While acetylene gas can be used, a common laboratory strategy employs a protected alkyne like trimethylsilylacetylene (TMSA). The TMS group is later removed under mild basic conditions. harvard.edu
A key challenge in the standard Sonogashira reaction is the potential for oxidative homocoupling of the terminal alkyne (Glaser coupling), a side reaction promoted by the copper co-catalyst. pitt.edu To mitigate this, copper-free Sonogashira protocols have been developed. In these systems, the amine base is typically strong enough to deprotonate the alkyne without the assistance of a copper acetylide intermediate. libretexts.org
A study on the regiocontrolled synthesis of alkynylated benzenes demonstrated the reaction of 1,3,5-tribromobenzene (B165230) with various 1-ethynyl-4-(alkyloxy)benzenes. researchgate.net The conditions outlined provide a template for the synthesis of the target compound, as shown in the table below.
| Entry | Solvent | Base Equiv. (Et₃N) | Yield of Mono-substituted Product (%) | Yield of Di-substituted Product (%) |
|---|---|---|---|---|
| 1 | Toluene/water (1:1) | 4 | 74 | 20 |
| 2 | Toluene/water (1:1) | 3 | 80 | 12 |
| 3 | Toluene/water (1:1) | 2 | 90 | 8 |
| 4 | Toluene | 2 | 62 | 3 |
| 5 | Water | 2 | 70 | 5 |
Table 1. Regio-controlled Sonogashira coupling of 1,3,5-tribromobenzene with this compound under various conditions. Data sourced from Dawood et al. researchgate.net
Optimization of the Sonogashira coupling is crucial for achieving high yields, especially with less reactive aryl halides (chlorides < bromides < iodides). The choice of catalyst, ligands, base, and solvent all play significant roles. acs.org
Catalytic Systems : While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, modern systems often use more robust palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with specific ligands. libretexts.orgpitt.edu The catalyst loading can often be significantly reduced, sometimes to parts-per-million (ppm) levels, enhancing the economic and environmental viability of the process. kaust.edu.sa
Ligand Effects : The ligand bound to the palladium center is critical for catalyst stability and activity. libretexts.org
Electron-rich ligands : Phosphine ligands with electron-donating groups increase the electron density on the palladium atom, which facilitates the rate-determining oxidative addition step of the aryl halide to the Pd(0) center. libretexts.org
Sterically bulky ligands : Bulky ligands, such as XPhos or P(t-Bu)₃, promote the formation of coordinatively unsaturated, highly active monoligated palladium species. libretexts.orgrsc.org This increased catalytic activity is particularly important for coupling challenging substrates like electron-rich aryl bromides and chlorides at lower temperatures. rsc.orgresearchgate.net
The combination of both bulky and electron-rich properties in a single ligand often results in the most efficient catalytic systems for Sonogashira couplings. libretexts.org
| Ligand Type | Key Characteristics | Effect on Reaction | Example Ligands |
|---|---|---|---|
| Conventional Phosphines | Moderate bulk and electron density | Effective for aryl iodides and activated bromides | Triphenylphosphine (PPh₃) |
| Bulky, Electron-Rich Phosphines | High steric hindrance, strong electron-donating ability | Increases catalytic activity, enables coupling of aryl chlorides and bromides | XPhos, SPhos, Tri-tert-butylphosphine (P(t-Bu)₃) |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable | Forms highly stable and active palladium complexes | IMes, SIMes |
Table 2. Effects of different ligand types on Sonogashira coupling reactions.
The synthesis of this compound via Sonogashira coupling requires two key precursors: an aryl halide and a terminal alkyne.
Aryl Halide Precursor (1-halo-4-(hexyloxy)benzene) : This precursor is typically synthesized from 4-hexyloxyphenol. The phenol can be halogenated using standard methods. For instance, iodination can be achieved using reagents like N-iodosuccinimide (NIS) or iodine in the presence of a base. Bromination is readily accomplished with N-bromosuccinimide (NBS) or bromine. The starting 4-hexyloxyphenol is itself prepared via Williamson ether synthesis from 4-hydroquinone and 1-bromohexane.
Alkyne Precursor (this compound) : When the synthetic strategy involves coupling an aryl halide with a pre-formed terminal alkyne, the alkyne itself must first be synthesized. A common route involves the Sonogashira coupling of a suitable aryl iodide, such as 4-iodoanisole (as a proxy for the hexyloxy derivative), with trimethylsilylacetylene (TMSA). The resulting TMS-protected alkyne is then deprotected using a mild base like potassium carbonate in methanol or a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) to yield the terminal alkyne. researchgate.netharvard.edu This two-step process is often preferred over the direct use of acetylene gas due to easier handling and stoichiometry control. harvard.edu
Advanced and Sustainable Synthetic Approaches
In line with the principles of green chemistry, recent research has focused on developing more sustainable and scalable methods for arylalkyne synthesis, moving away from traditional batch processing and volatile organic solvents.
Continuous flow chemistry offers numerous advantages over traditional batch synthesis, including superior heat and mass transfer, enhanced safety for handling hazardous reagents like acetylene gas, precise control over reaction parameters, and straightforward scalability. mdpi.comnih.gov
The Sonogashira coupling has been successfully adapted to flow chemistry setups. rsc.org In a typical system, solutions of the aryl halide and terminal alkyne, along with a soluble base, are pumped and mixed before passing through a heated column packed with a heterogeneous catalyst. rsc.org Immobilized catalysts, such as palladium on a solid support, are frequently used, which simplifies product purification by eliminating the need to separate the catalyst from the reaction mixture. thalesnano.com
One advanced setup utilizes a dual-reactor system where a palladium-coated reactor is placed in-line with copper tubing. nih.gov Traces of palladium that leach from the first reactor catalyze the reaction in the copper reactor, which also serves as the copper source. Downstream metal scavengers can then remove residual metals, leading to a cleaner product stream. nih.gov Flow processes have been developed that allow for the safe use of gaseous reagents like propyne, offering a more atom-economical alternative to protected alkynes like TMS-propyne. acs.org These intensified flow protocols can significantly reduce reaction times from hours to minutes. acs.org
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Scalability | Difficult, requires larger reactors | Easier, achieved by running the system for longer |
| Heat Transfer | Limited by surface-area-to-volume ratio | Highly efficient due to high surface-area-to-volume ratio |
| Safety | Higher risk with exothermic reactions or hazardous reagents | Inherently safer due to small reaction volumes at any given time |
| Reaction Time | Often hours to days | Can be reduced to minutes |
| Catalyst | Homogeneous or heterogeneous | Often heterogeneous for ease of separation |
Table 3. Comparison of Batch vs. Continuous Flow for Sonogashira Reactions.
Mechanochemistry, which uses mechanical energy (e.g., from ball milling) to initiate and sustain chemical reactions, has emerged as a powerful sustainable synthesis technique. mdpi.com These methods can dramatically reduce or eliminate the need for bulk reaction solvents, aligning with green chemistry principles. researchgate.net
The Sonogashira coupling has been shown to proceed efficiently under mechanochemical conditions. rsc.orgrsc.org In a typical mechanochemical setup, the solid reactants (aryl halide, base), the catalyst (e.g., Pd(OAc)₂), and the liquid alkyne are combined in a milling jar with steel or copper balls. The high-energy impact from milling provides the energy for the reaction to occur. researchgate.net
This technique is particularly effective for substrates that have poor solubility in common organic solvents. thieme-connect.com High-temperature ball milling can further enhance reaction efficiency for unreactive solid aryl halides. rsc.org Research has also demonstrated that the milling materials themselves can participate in the catalysis; for example, using a copper vial and copper balls can replace the need for a copper(I) salt co-catalyst. researchgate.net Mechanochemical methods have been successfully applied to synthesize a variety of arylalkynes, demonstrating the broad potential of this solvent-free approach for preparing materials-oriented compounds. rsc.orgrsc.org
Regioselective Functionalization Strategies for Polyhalogenated Arene Precursors
The synthesis of substituted alkynylarenes, such as this compound and its derivatives, from polyhalogenated aromatic precursors presents a significant challenge in controlling the regioselectivity of the functionalization. nih.gov When multiple identical halogen substituents are present on an aromatic ring, their similar reactivities can lead to mixtures of products. nih.gov Consequently, various strategies have been developed to achieve site-selective cross-coupling reactions, enabling the precise introduction of functional groups. nih.govresearchgate.net These methods are crucial for constructing complex molecules with defined substitution patterns. nih.gov
One of the most powerful and versatile methods for forming the C(sp)-C(sp²) bond required for synthesizing arylalkynes is the Sonogashira cross-coupling reaction. researchgate.netresearchgate.net Achieving regioselectivity in the Sonogashira coupling of polyhalogenated arenes is a key focus of synthetic research. researchgate.netrsc.org The ability to functionalize one halogen position over others provides a streamlined pathway for molecular diversification. nih.gov
Several factors can be exploited to control the regioselectivity of these reactions, including:
Electronic Effects : The inherent electronic properties of the polyhalogenated arene can direct the reaction to a specific site.
Steric Hindrance : The steric environment around the halogen atoms can influence the accessibility of the catalyst, favoring reaction at the less hindered position. researchgate.netrsc.org
Directing Groups : Functional groups on the arene can direct the catalyst to a specific ortho-position.
Catalyst and Ligand Control : The choice of catalyst, and particularly the ligands coordinated to the metal center, can significantly influence the regioselectivity. rsc.org
Additive and Solvent Effects : The reaction medium and the presence of specific additives can also play a role in directing the outcome of the coupling reaction. nih.gov
A common strategy involves the sequential functionalization of a pre-existing aromatic core. nih.gov For instance, a di- or polyhalogenated phenol could first be alkylated to introduce the hexyloxy group and then selectively functionalized at one of the halogen positions.
The typical reactivity order for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. researchgate.net This inherent difference in reactivity allows for selective functionalization when different halogens are present on the same aromatic ring. nih.gov However, when identical halogens are present, controlling the site of reaction becomes more challenging and relies on the subtle interplay of the factors mentioned above. nih.gov
Research has demonstrated that in systems like 5-substituted-1,2,3-triiodobenzenes, Sonogashira coupling occurs with high regioselectivity at the less sterically hindered terminal C–I bonds. researchgate.netrsc.org This selectivity is attributed to the oxidative addition of the Pd(0) catalyst to the most accessible position. rsc.org
Furthermore, the nature of the catalyst's ligands can be used to switch the site of reaction. For example, in the Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines, the use of a monodentate ligand like triphenylphosphine (PPh₃) favors reaction at the C2-I bond. rsc.org In contrast, employing bidentate or electron-rich monodentate phosphine ligands can switch the preferred coupling site to the C8-position. rsc.org This catalyst-controlled regioselectivity offers a powerful tool for synthetic chemists.
To illustrate the effect of different catalysts on the regioselectivity of a hypothetical Sonogashira coupling reaction for a precursor to a this compound derivative, consider a diiodinated 4-hexyloxybenzene substrate. The table below presents potential outcomes based on findings in related systems.
Table 1: Catalyst-Controlled Regioselective Sonogashira Coupling of a Dihalogenated 4-(Hexyloxy)benzene Precursor
| Entry | Dihalogenated Precursor | Catalyst System | Predominant Isomer | Reference Principle |
|---|---|---|---|---|
| 1 | 2,3-Diiodo-1-(hexyloxy)benzene | Pd(PPh₃)₄ / CuI | 2-Ethynyl-3-iodo-1-(hexyloxy)benzene (less hindered position) | Steric hindrance control researchgate.netrsc.org |
| 2 | 2,6-Diiodo-1-(hexyloxy)benzene | Pd(dppf)Cl₂ / CuI | 2-Ethynyl-6-iodo-1-(hexyloxy)benzene (ortho-position) | Ligand-influenced selectivity rsc.org |
Beyond palladium catalysis, other methods for regioselective functionalization have been explored. For instance, the use of bimetallic reagents like sBu₂Mg·2LiOR enables efficient and regioselective bromine-magnesium exchange on various dibromo-arenes under mild conditions. uni-muenchen.de The regioselectivity of this exchange can be tuned by the addition of Lewis donor additives like PMDTA. uni-muenchen.de This approach provides access to functionalized halogenated arenes that can then undergo further reactions. uni-muenchen.de
Additionally, metal-free, site-selective functionalization methods are emerging as a powerful alternative. rsc.orgresearchgate.net These strategies often rely on the unique reactivity of hypervalent iodine or chlorine compounds to achieve ligand coupling reactions with high regioselectivity, suppressing undesired side reactions like benzyne formation. rsc.orgnih.gov
The continued development of these regioselective functionalization strategies is critical for the efficient synthesis of complex organic molecules like derivatives of this compound from readily available polyhalogenated precursors. nih.gov
Computational and Theoretical Investigations of 1 Ethynyl 4 Hexyloxy Benzene and Analogues
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
DFT and its time-dependent extension, TD-DFT, are quantum mechanical modeling methods used to investigate the electronic structure and excited-state properties of molecules. These calculations are crucial for understanding the relationship between molecular structure and function.
The electronic properties of aromatic compounds like 1-Ethynyl-4-(hexyloxy)benzene are largely governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations are widely employed to determine the energies and spatial distributions of these orbitals.
The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron. For alkoxy-substituted phenylacetylenes, the HOMO is typically characterized by π-electron density distributed across the benzene (B151609) ring and the ethynyl (B1212043) group. The LUMO is similarly a π*-antibonding orbital spread across the aromatic system. The hexyloxy group, being an electron-donating group, generally increases the energy of the HOMO, which can influence the molecule's reactivity and electronic properties.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. growingscience.com A smaller gap suggests that the molecule can be more easily excited. For conjugated systems, extending the conjugation length typically decreases the HOMO-LUMO gap. DFT calculations provide quantitative predictions of these energy levels. For instance, calculations on related aromatic compounds like quinoline (B57606) have determined the HOMO-LUMO gap to be approximately 4.83 eV. scirp.org The precise gap for this compound would be influenced by the interplay between the ethynyl and hexyloxy substituents.
| Molecular Orbital | Energy (eV) |
|---|---|
| LUMO | -1.816 |
| HOMO | -6.646 |
| HOMO-LUMO Gap (ΔE) | 4.83 |
Data sourced from studies on analogous aromatic systems. scirp.org
TD-DFT is a standard computational method for calculating the excited-state properties of molecules, including their electronic absorption spectra. github.iorsc.org It can predict the energies of electronic transitions from the ground state to various excited states, along with the probability of these transitions (oscillator strengths). sapub.org
For molecules like this compound, the lowest energy electronic transitions are typically π → π* transitions associated with the conjugated aromatic system. TD-DFT calculations can determine the wavelengths of maximum absorption (λ_max) corresponding to these transitions. The results show that such transitions are often characterized as intramolecular charge transfer (ICT) processes, where electron density moves from one part of the molecule to another upon excitation. researchgate.net The accuracy of these predictions can be influenced by the choice of the functional and basis set within the DFT framework. benasque.org For many organic molecules, TD-DFT calculations can predict absorption wavelengths with an error of less than 0.1 eV compared to experimental values. scirp.org
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S0 → S1 | 3.94 | 315 | 0.035 | HOMO → LUMO |
| S0 → S2 | 4.92 | 252 | 0.034 | HOMO-1 → LUMO |
| S0 → S3 | 5.60 | 221 | 0.150 | HOMO → LUMO+1 |
Data represents typical values for π → π transitions in conjugated organic molecules as predicted by TD-DFT and may not be specific to this compound.*
The three-dimensional structure of this compound, particularly the conformation of the flexible hexyloxy chain, influences its physical properties and how it packs in the solid state or aggregates in solution. DFT calculations are used to perform geometry optimization, which finds the lowest energy (most stable) conformation of the molecule.
For the hexyloxy group, several rotational conformers are possible around the C-C and C-O single bonds. Computational studies on similar long-chain alkoxybenzenes, such as 1,4-Bis(hexyloxy)benzene, have shown that the alkyl chain typically adopts a fully extended, all-trans conformation in the crystalline state, as this minimizes steric hindrance. nih.govresearchgate.net In this conformation, the carbon atoms of the alkyl chain are nearly coplanar. The plane of the alkyl chain is often slightly inclined with respect to the plane of the benzene ring. nih.govresearchgate.net Conformational analysis helps identify the global and local energy minima on the potential energy surface, providing insights into the relative stability of different conformers. nih.gov
Molecular Dynamics (MD) Simulations
MD simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique is particularly useful for studying dynamic processes like self-assembly and the behavior of molecules in solution or in the bulk state.
Molecules like this compound, which possess both a rigid aromatic core and a flexible alkyl chain, have the potential to self-assemble into ordered structures. MD simulations can model the aggregation of many individual molecules to observe how they interact and organize. chemrxiv.org These simulations can reveal the mechanisms of aggregation, such as whether it occurs through a cooperative process or an isodesmic one, and can predict the resulting morphologies (e.g., nanofibers, vesicles). molport.com
Simulations of asphaltene molecules, which share structural similarities (aromatic cores, alkyl chains), show that aggregation is driven by features like the size of the aromatic core and the length of the aliphatic chains. nih.gov The hexyloxy chain in this compound can play a significant role in mediating these aggregation processes, influencing the solubility and the final structure of the assemblies.
The self-assembly process is driven by noncovalent intermolecular interactions. For this compound, the most significant of these are π-π stacking interactions between the aromatic rings and van der Waals interactions between the hexyloxy chains.
MD simulations, often complemented by DFT calculations, can quantify the strength and preferred geometry of these interactions. π-π stacking involves the attractive, noncovalent interaction between aromatic rings. Theoretical studies on related alkoxy-substituted phenylacetylenes show that these interactions can lead to π-stacked geometries. nih.gov The interaction energy for π-stacking in similar aromatic systems can be on the order of -7 to -8 kcal/mol, which is significant enough to drive molecular organization. beilstein-journals.org
| Interacting Molecules | Interaction Type | Method | Interaction Energy (kcal/mol) |
|---|---|---|---|
| Anisole + Methyl Acrylate | π-π Stacking | M06-2X/6-31+G(d) | -6.9 |
| Benzene + Pyridine | π-π Stacking | DFT | -3.92 |
Data sourced from computational studies on representative aromatic molecules to illustrate the magnitude of π-π stacking energies. beilstein-journals.orgnih.gov
Charge Transport Dynamics and Exciton (B1674681) Diffusion in Organic Semiconductor Systems
Charge Transport Dynamics
The movement of charge carriers (holes and electrons) through an organic semiconductor is a complex process influenced by molecular structure, packing, and electronic coupling between adjacent molecules. In materials like this compound and its analogues, charge transport is typically described by hopping models, where charges move between localized states on individual molecules.
Theoretical models, such as the Marcus theory, are often employed to describe the charge hopping rate. researchgate.netresearchgate.net This rate is dependent on two key parameters: the reorganization energy (λ) and the electronic coupling (transfer integral, V). The reorganization energy represents the energy required for a molecule's geometry to relax after a charge is gained or lost. A lower reorganization energy generally leads to a higher charge transfer rate. researchgate.net Electronic coupling is a measure of the orbital overlap between neighboring molecules and is highly sensitive to their distance and orientation.
For OPEs, the charge transport mechanism has been shown to be length-dependent. A transition from a tunneling mechanism to a hopping mechanism is observed as the length of the molecular wire increases. researchgate.netpsu.edu For shorter molecules, charges can directly tunnel through, while for longer molecules, a thermally activated hopping process becomes dominant. psu.edu
Computational studies on alkoxy-substituted phenanthrenes, which share the feature of alkoxy chains on an aromatic core, have demonstrated that the nature of the substituents can significantly influence charge transport properties. For instance, the introduction of different heteroaryl rings can tune the material to be a p-channel (hole-transporting), n-channel (electron-transporting), or ambipolar semiconductor. The table below presents calculated charge mobility values for some alkoxy-phenanthrene derivatives, illustrating the range of charge transport capabilities that can be achieved through molecular design.
| Compound Architecture | Transport Type | Calculated Mobility (cm2/(V s)) | Key Structural Feature |
|---|---|---|---|
| D′-D-D′ | p-channel (hole) | 0.85 | Sulfur-containing heteroaryl substitution |
| A-D-A | n-channel (electron) | 0.78 | Naphthalimide acceptor substitution |
Table 1: Calculated charge mobilities for representative alkoxy-phenanthrene derivatives, analogous in their inclusion of alkoxy chains on an aromatic system. The data is sourced from studies on high-performance organic field-effect transistors. nih.gov
Exciton Diffusion in Organic Semiconductor Systems
In organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the behavior of excitons—bound electron-hole pairs—is critical. Exciton diffusion refers to the movement of these excited states through the material before they decay. The efficiency of an optoelectronic device often depends on the exciton diffusion length, which is the average distance an exciton can travel.
Computational simulations have provided a deeper understanding of exciton dynamics in conjugated systems similar to this compound. In one-dimensional conjugated polymers, exciton diffusion has been found to be a coherent process, largely driven by the fluctuations of soft torsional modes of the polymer backbone. nih.gov This suggests that the dynamic disorder arising from molecular vibrations plays a key role in exciton transport.
Studies on highly-ordered one-dimensional conjugated polymers have revealed that the symmetry of the electronic state and the planarity of the backbone significantly affect the exciton diffusion coefficient. nih.gov For instance, excitons with a 2¹Ag⁻ symmetry in a planar backbone exhibit a much higher diffusion coefficient compared to those with a 1¹Bu⁺ symmetry in a twisted backbone. This highlights the intricate relationship between molecular conformation and exciton dynamics. nih.gov The motion of excitons in these systems is often described as subdiffusive, which can be attributed to trapping effects mediated by exciton-phonon coupling. nih.gov
The table below presents exciton diffusion parameters for different electronic states in a one-dimensional conjugated polymer, which serves as a model system for understanding exciton behavior in materials like OPEs.
| Exciton Symmetry | Backbone Geometry | Diffusion Coefficient (cm2 s-1) | Diffusion Length (nm) |
|---|---|---|---|
| 2¹Ag⁻ | Planar | 34 ± 10 | ~30 |
| 1¹Bu⁺ | Twisted | 7 ± 6 | ~30 |
Table 2: Exciton diffusion parameters in a model one-dimensional conjugated polymer system. Despite different diffusion coefficients, the similar diffusion lengths are a result of differing electronic lifetimes. nih.gov
Advanced Spectroscopic and Structural Characterization of Materials Incorporating 1 Ethynyl 4 Hexyloxy Benzene
X-ray Diffraction (XRD) Studies
X-ray diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of crystalline materials. icdd.com It relies on the principle that a crystalline solid will diffract an incident beam of X-rays into specific directions, creating a unique diffraction pattern. The positions and intensities of the diffracted peaks provide detailed information about the crystal lattice, molecular arrangement, and packing. For semi-crystalline polymers and thin films incorporating 1-ethynyl-4-(hexyloxy)benzene, XRD is indispensable for linking the molecular structure to macroscopic material properties like charge transport and mechanical stability. units.it
If a monomer, oligomer, or derivative containing the this compound unit can be grown as a single crystal, single-crystal XRD can provide a precise three-dimensional map of atomic positions. This analysis yields exact bond lengths, bond angles, and intermolecular distances. For instance, in related structures like 1,4-Bis(hexyloxy)benzene, XRD reveals that the alkyl chains adopt a fully extended all-trans conformation and specifies the inclination angle between the alkyl chain plane and the benzene (B151609) ring. researchgate.net Such detailed structural information is invaluable for computational modeling and for understanding the intrinsic electronic properties of the molecular unit.
For polymers, which are typically semi-crystalline, XRD patterns show both sharp peaks from the crystalline regions and broad, diffuse halos from the amorphous component. icdd.com Analysis of the sharp peaks allows for the determination of the unit cell parameters of the crystalline domains. The flexible hexyloxy side chain in materials derived from this compound plays a significant role in influencing the crystal structure and the packing of the conjugated backbones. researchgate.net
Table 3: Representative Crystallographic Data Obtainable from XRD for a Hypothetical Crystalline Material Incorporating this compound
| Parameter | Description | Typical Value/Information | Significance |
| Crystal System | The symmetry group of the unit cell. | Monoclinic, Triclinic, etc. | Governs the anisotropic properties of the crystal. |
| Space Group | Describes the symmetry elements within the unit cell. | e.g., P2₁/c | Provides detailed information on molecular symmetry and packing. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles defining the repeating unit. | e.g., a=18 Å, b=7 Å, c=9 Å | Defines the size and shape of the basic repeating block. |
| π-stacking Distance | The distance between parallel conjugated backbones. | 3.5–4.0 Å | Crucial for intermolecular charge transport; smaller distances usually imply better electronic coupling. |
| Lamellar Spacing | The distance between layers, often dictated by side-chain length. | 20–30 Å | Indicates how the side chains organize and control the overall packing. |
In organic electronic devices, the active material is typically a thin film. The orientation and packing of the molecules or polymer chains within this film are critical for device performance. Grazing-incidence wide-angle X-ray scattering (GIWAXS) is a powerful XRD technique used to probe thin film morphology. researchgate.net
By analyzing the GIWAXS pattern, one can determine the preferential orientation of the crystalline domains relative to the substrate. For conjugated polymers, two primary packing motifs are often observed:
Edge-on: The conjugated backbones stand perpendicular to the substrate, with π-stacking occurring in the horizontal direction. This orientation is often favorable for charge transport in thin-film transistors.
Face-on: The conjugated backbones lie parallel to the substrate, with π-stacking occurring in the vertical direction. This is generally preferred for efficient charge transport and collection in bulk heterojunction solar cells.
The hexyloxy side chains of the this compound unit are crucial in directing this self-assembly. researchgate.net The choice of solvent, deposition technique (e.g., spin coating, printing), and post-deposition treatments (e.g., annealing) can all be used to control the thin film morphology, with XRD serving as the primary tool for characterization and optimization. nih.gov The introduction of an ethynyl (B1212043) linker can also influence the molecular packing and promote the formation of varied structures. mdpi.com
Table 4: Comparison of Thin Film Morphologies for a Polymer Incorporating this compound
| Deposition Method | Post-Treatment | Observed Packing Motif (from GIWAXS) | π-π Stacking Distance | Implication for Device Application |
| Spin-coating from Chloroform | None | Disordered | N/A | Poor charge transport |
| Spin-coating from Chlorobenzene | Thermal Anneal (150 °C) | Edge-on | 3.8 Å | Suitable for transistors |
| Spin-coating from o-Dichlorobenzene | Solvent Vapor Anneal | Face-on | 3.6 Å | Optimized for solar cells |
Advanced Steady-State Spectroscopic Characterization (e.g., UV-Vis Absorption, Luminescence Spectroscopy)
Steady-state spectroscopic techniques, such as UV-Vis absorption and photoluminescence (PL) spectroscopy, are fundamental tools for characterizing the electronic and photophysical properties of materials incorporating the this compound moiety. The extended π-conjugation provided by the phenylene-ethynylene backbone gives rise to distinct absorption and emission features that are sensitive to the chemical structure, conformation, and environment. nih.govunm.edu
UV-Vis Absorption Spectroscopy
Oligomers and polymers containing phenylene-ethynylene units typically exhibit strong absorption in the ultraviolet and visible regions of the electromagnetic spectrum. nih.gov The primary absorption band corresponds to the π-π* electronic transition of the conjugated backbone. The position of the absorption maximum (λmax) is a key indicator of the effective conjugation length; as the number of repeating units increases, the λmax generally shifts to longer wavelengths (a bathochromic or red shift).
The presence of the hexyloxy substituent on the phenyl ring also influences the electronic properties. As an electron-donating group, the alkoxy substituent can increase the energy of the highest occupied molecular orbital (HOMO), leading to a smaller HOMO-LUMO gap and a red-shifted absorption compared to unsubstituted analogues. nih.gov In solution, oligomers of phenylene-ethynylene often display broad, structureless absorption bands, which can be attributed to the presence of multiple ground-state conformations arising from nearly frictionless rotation around the alkyne-aryl single bonds. nih.gov
Luminescence Spectroscopy
Upon excitation with light of an appropriate wavelength, many materials derived from this compound exhibit strong fluorescence. The emission spectrum is typically red-shifted with respect to the absorption spectrum (a phenomenon known as the Stokes shift). Unlike the broad absorption bands, the emission spectra of these materials in dilute solution are often well-resolved with clear vibronic features. nih.gov This suggests that emission occurs from a more relaxed, planar conformation of the excited state. nih.gov
The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the luminescence process. Conjugated polymers based on phenylene-ethynylene are known for their high fluorescence quantum yields, making them suitable for applications in light-emitting devices. nih.gov In the solid state, such as in thin films, the emission properties can be significantly different from those in solution. Intermolecular interactions can lead to the formation of aggregates or excimers, which often results in broader, red-shifted emission spectra compared to the emission from isolated molecules in solution. researchgate.net
The table below presents typical photophysical data for oligo- and poly(phenylene ethynylene)s with alkoxy side chains, which are representative of the properties expected for materials incorporating this compound.
| Compound Type | Solvent/State | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
| Alkoxy-substituted Oligo(p-phenylene ethynylene) | Solution (e.g., Toluene) | 350 - 420 | 420 - 480 | High (often > 0.7) |
| Alkoxy-substituted Poly(p-phenylene ethynylene) | Solution (e.g., Toluene) | 420 - 450 | 450 - 520 | High (often > 0.5) nih.gov |
| Alkoxy-substituted Poly(p-phenylene ethynylene) | Thin Film | 430 - 460 | 480 - 550 (often broad) | Variable (dependent on morphology) researchgate.net |
Polymerization and Material Development Based on 1 Ethynyl 4 Hexyloxy Benzene Monomers
Design and Synthesis of Conjugated Polymers and Oligomers
The synthesis of conjugated polymers and oligomers from 1-Ethynyl-4-(hexyloxy)benzene primarily involves carbon-carbon bond-forming reactions, such as the Sonogashira coupling. This allows for the creation of well-defined polymer backbones with extended π-conjugation.
Poly(arylene-ethynylene)s (PAEs) are a significant class of conjugated polymers that can be synthesized using monomers like this compound. The general synthetic strategy involves the palladium-catalyzed Sonogashira cross-coupling reaction between a dihaloaromatic compound and a diethynyl aromatic compound. In the case of forming a homopolymer of this compound, oxidative coupling methods can be employed.
The resulting poly(4-hexyloxyphenylacetylene) would possess a backbone of alternating phenyl rings and acetylene units. The hexyloxy side chains impart solubility to the otherwise rigid polymer, facilitating its processing from solution. The electronic properties of these PAE architectures are heavily influenced by the degree of π-electron delocalization along the polymer backbone.
| Property | Typical Range for Poly(alkoxyphenylacetylene)s |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Absorption Maximum (λmax) in solution | 380 - 450 nm |
| Emission Maximum (λem) in solution | 450 - 550 nm |
Table 1: Typical Properties of Poly(alkoxyphenylacetylene)s (Note: This data is representative of the class of polymers and not specific to poly(this compound) due to a lack of available data for the specific homopolymer).
To fine-tune the properties of the resulting materials, this compound can be copolymerized with a variety of other monomers. This approach allows for the creation of copolymers with tailored conjugation patterns, leading to optimized electronic and photophysical characteristics. For instance, copolymerization with electron-donating or electron-accepting comonomers can be used to modulate the band gap of the resulting polymer.
Common comonomers for Sonogashira polymerization include dihaloarenes such as diiodobenzene, diiodothiophene, or diiodobenzothiadiazole. The choice of the comonomer has a profound impact on the electronic structure of the copolymer. For example, incorporating an electron-deficient unit like benzothiadiazole can lead to a polymer with a smaller band gap and absorption at longer wavelengths.
A study on a copolymer of a similar dialkoxy-diethynylbenzene with 2,5-diiodothiophene demonstrated a significant red-shift in the absorption and emission spectra compared to the homopolymer, indicating a more effective intramolecular charge transfer and a lower band gap.
| Comonomer | Resulting Copolymer Architecture | Expected Effect on Conjugation |
| 1,4-Diiodobenzene | Alternating phenylene and hexyloxyphenylene-ethynylene units | Maintains a relatively wide band gap |
| 2,5-Diiodothiophene | Alternating thiophene and hexyloxyphenylene-ethynylene units | Narrows the band gap, red-shifts absorption |
| 4,7-Diiodo-2,1,3-benzothiadiazole | Alternating benzothiadiazole and hexyloxyphenylene-ethynylene units | Significantly narrows the band gap, promotes intramolecular charge transfer |
Table 2: Examples of Copolymerization Strategies to Tailor Conjugation Patterns (Note: This table illustrates general principles of copolymer design with monomers similar to this compound).
Fabrication and Processing of Functional Thin Films
The processability of polymers derived from this compound is crucial for their integration into electronic devices. The hexyloxy side chains enhance solubility, enabling the formation of high-quality thin films using solution-based techniques.
Solution-processing techniques are cost-effective and scalable methods for fabricating thin films of conjugated polymers. Spin coating is a widely used technique that allows for the deposition of uniform films with controlled thickness. The polymer is dissolved in a suitable organic solvent, and the solution is dispensed onto a spinning substrate. The centrifugal force spreads the solution evenly, and subsequent solvent evaporation leaves a solid polymer film.
Drop casting is another simple solution-based method where a droplet of the polymer solution is placed on a substrate and the solvent is allowed to evaporate slowly. This technique can lead to more crystalline films compared to spin coating, but with less control over film uniformity.
The choice of solvent is critical as it affects the solubility of the polymer and the drying kinetics, which in turn influence the morphology of the resulting film.
The performance of organic electronic devices is highly dependent on the molecular orientation and nanoscale morphology of the active polymer layer. For conjugated polymers, a high degree of molecular ordering and preferential orientation with respect to the substrate can significantly enhance charge transport.
Several processing parameters can be tuned to control the film morphology:
Spin Speed (in spin coating): Higher spin speeds generally result in thinner films. The rate of solvent evaporation is also affected, which can influence the time available for polymer chains to self-organize.
Solution Concentration: The concentration of the polymer solution affects the viscosity and the final film thickness. More concentrated solutions typically lead to thicker films.
Solvent Choice: The boiling point and solvent-polymer interactions play a crucial role. Solvents with higher boiling points evaporate more slowly, allowing more time for the polymer chains to arrange into more ordered domains.
Substrate Temperature and Thermal Annealing: Heating the substrate during or after film deposition (thermal annealing) can provide the necessary thermal energy for the polymer chains to rearrange and adopt a more thermodynamically favorable, ordered morphology.
Research on thin films of analogous poly(arylene-ethynylene)s has demonstrated that thermal annealing above the polymer's glass transition temperature can lead to a more edge-on orientation of the polymer backbones relative to the substrate. This orientation is often beneficial for charge transport in field-effect transistors.
| Processing Parameter | Effect on Film Morphology |
| Spin Speed | Higher speed leads to thinner films and faster solvent evaporation, potentially reducing crystallinity. |
| Solution Concentration | Higher concentration results in thicker films. At very high concentrations, aggregation in solution can affect film uniformity. |
| Solvent Volatility | Low volatility (high boiling point) solvents allow for slower drying, which can promote the formation of larger crystalline domains. |
| Thermal Annealing | Post-deposition heating can increase the degree of crystallinity and induce preferential molecular orientation. |
Table 3: Influence of Processing Conditions on Thin Film Morphology of Conjugated Polymers (Note: These are general trends observed for solution-processed conjugated polymers and are expected to be applicable to polymers derived from this compound).
Supramolecular Chemistry and Self Assembly of Ethynyl Aryl Systems
Principles of Directed Self-Assembly in Organic Systems
Directed self-assembly is a process where molecules spontaneously organize into structurally well-defined and stable arrangements under thermodynamic control. The final architecture is encoded within the chemical structure of the individual molecules. For alkyl-aryl compounds, including those with ethynyl (B1212043) linkers, a primary driving force is the phase separation of chemically distinct parts of the molecule, such as the aromatic core and the aliphatic alkoxy chains. rsc.org
In the case of 1-Ethynyl-4-(hexyloxy)benzene, the molecule consists of a rigid, polarizable aromatic-ethynyl head and a flexible, nonpolar hexyloxy tail. This amphiphilic nature can direct the formation of lamellar (layered) structures, where the aromatic parts align through favorable electronic interactions, and the alkyl chains segregate into their own domains, driven by hydrophobic interactions. rsc.org The final supramolecular structure is the result of a delicate balance between various competing non-covalent interactions, which can be tuned by external factors like solvent and temperature.
Formation of Discrete Supramolecular Architectures (e.g., Cages, Networks, Fibers)
The specific geometry of the ethynyl-aryl building block is a key determinant of the resulting supramolecular architecture. While linear molecules like this compound are predisposed to form one-dimensional (1D) structures like fibers and ribbons, more complex architectures can be achieved using modified building blocks.
Fibers and Networks: The self-assembly of discotic or rod-like molecules is often driven by a combination of hydrogen bonding and π-π interactions, leading to the formation of extended fibrous structures. researchgate.net In systems analogous to this compound, the interplay between π-stacking of the aromatic cores and van der Waals interactions among the hexyloxy chains can lead to the formation of one-dimensional stacks that grow into nanofibers or tapes.
Cages and Macrocycles: To create discrete, three-dimensional (3D) structures like cages or macrocycles, building blocks with specific angles are required. Arylene ethynylene macrocycles (AEMs) are a well-studied class of compounds that form defined nano-structures with intrinsic cavities. researchgate.net By employing angular monomers or using metal-coordination strategies, it is possible to guide the assembly process away from simple linear aggregation and towards the formation of complex, hollow architectures. mdpi.com These porous organic cages have potential applications in molecular recognition and storage. rsc.org
| Architecture | Required Building Block Geometry | Primary Driving Interactions | Example System |
|---|---|---|---|
| Fibers/Ribbons | Linear / Rod-like | π-π Stacking, Hydrogen Bonding, van der Waals | Alkoxy-substituted triphenylbenzenes researchgate.net |
| Networks | Linear or Angular | C-H···π Interactions, Halogen Bonding | 1,3,5-Triethynylbenzene rsc.org |
| Macrocycles/Cages | Angular / Bent | Covalent Synthesis, Metal-Ligand Coordination | Arylene Ethynylene Macrocycles (AEMs) researchgate.net |
| Metallacages | Ligands with specific coordination angles | Metal-Ligand Coordination | Ruthenium acceptors with pyridine-based ligands mdpi.com |
Role of Non-Covalent Interactions in Self-Organization (e.g., π-π Stacking, C-H···π Interactions, Metal-Ligand Coordination)
The assembly of ethynyl-aryl systems is governed by a hierarchy of weak, non-covalent interactions. The directionality and strength of these interactions dictate the packing and orientation of the molecules in the final superstructure.
π-π Stacking: This is an attractive interaction between aromatic rings. In compounds like this compound, the electron-rich π-systems of the benzene (B151609) rings can stack on top of each other. The geometry of this stacking (e.g., face-to-face or slipped-stack) is influenced by the electrostatic potential of the ring, which is modulated by the electron-donating hexyloxy group and the electron-withdrawing ethynyl group. These interactions are a primary driving force for the aggregation of many aromatic molecules. nih.govrsc.org
C-H···π Interactions: These interactions are a form of hydrogen bonding where a weakly acidic C-H bond acts as the donor and a π-system acts as the acceptor. Ethynylbenzenes are particularly known for this interaction, as the terminal alkyne C-H bond (Sp-H) is more acidic than aryl or alkyl C-H bonds. The crystal structures of simple molecules like 1,4-diethynylbenzene (B1207667) are dominated by networks of C-H···π interactions where the ethynyl C-H bond points towards the triple bond of a neighboring molecule. rsc.org Additionally, C-H bonds from the alkoxy chains can interact favorably with the π-electrons of adjacent phenyl rings, competing with π-π stacking to determine the final geometry. nih.gov
Metal-Ligand Coordination: This powerful interaction involves the bonding between a metal ion and a ligand (an atom or molecule with a lone pair of electrons). While this compound is not a classic ligand, the π-system of its triple bond can coordinate to certain metal ions. This strategy is widely used to construct highly complex and discrete metallosupramolecular architectures, such as prisms and cages, with exceptional control over the final structure. mdpi.com
Hydrophobic and van der Waals Interactions: The nonpolar hexyloxy tails interact favorably with each other through weak van der Waals forces. In aqueous or polar environments, the tendency of these chains to avoid the solvent and aggregate together (the hydrophobic effect) becomes a major driving force for assembly, often leading to the formation of micelles or bilayer structures.
| Interaction | Interacting Moieties | Description | Typical Energy (kJ/mol) |
|---|---|---|---|
| π-π Stacking | Aromatic Ring ↔ Aromatic Ring | Attractive interaction between the electron clouds of aromatic systems. | 5 - 50 |
| C-H···π Interaction | C-H Bond ↔ π-System (Aromatic or Alkyne) | A weak hydrogen bond between a C-H donor and a π-electron cloud acceptor. rsc.org | 2 - 20 |
| Metal-Ligand Coordination | Metal Ion ↔ Ligand (e.g., Alkyne π-bond) | Donation of electrons from a ligand to a metal center to form a coordinate bond. | 40 - 400+ |
| van der Waals Forces | Alkyl Chain ↔ Alkyl Chain | Weak, non-specific attractions between fluctuating dipoles in adjacent molecules. | < 5 per CH₂ group |
Exploration of Chiral Supramolecular Assemblies
Chirality, or "handedness," is a fundamental property in nature. While this compound is an achiral molecule, it is possible for such molecules to form chiral superstructures through a process of spontaneous symmetry breaking during self-assembly. This phenomenon, where chirality emerges at a higher hierarchical level, is of great interest for developing functional materials. nih.gov
The formation of helical or twisted fibers from achiral discotic molecules with alkoxy side chains has been observed, where the handedness is controlled by factors like solvent polarity. researchgate.netnih.gov In these systems, subtle biases in the intermolecular interactions can favor one twisting direction over the other, leading to an amplification of chirality throughout the entire assembly. For example, achiral porphyrins have been shown to induce supramolecular chirality when they co-assemble with a chiral gelator molecule. researchgate.net
Furthermore, in polymers derived from phenylacetylene, the helicity of the polymer backbone can be induced and even "memorized" through non-covalent interactions with chiral guest molecules. nih.gov The transfer of chirality from the molecular level to the macroscopic self-assembled structure is a key area of research, with potential applications in asymmetric catalysis and chiral sensing. nih.gov The combination of a rigid ethynyl-aryl core and flexible side chains in molecules like this compound provides a promising scaffold for exploring these emergent chiral phenomena.
Applications in Advanced Functional Materials
Organic Electronic Devices
The structural motifs of 1-Ethynyl-4-(hexyloxy)benzene are frequently integrated into larger molecular architectures designed for use in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).
In the field of OLEDs, the design of the emitter molecule is paramount to achieving high efficiency and color purity. The this compound moiety can be incorporated into emitter designs to tune their electronic and physical properties.
The ethynylphenyl group is a common component in the design of various types of OLED emitters. The terminal alkyne is particularly useful for synthesizing larger, conjugated systems through reactions like the Sonogashira cross-coupling. This allows for the precise construction of donor-acceptor molecules or the extension of π-systems, which are strategies used to control the emission color and quantum efficiency.
Furthermore, the alkynyl group can act as a ligand to coordinate with metal centers in phosphorescent or Thermally Activated Delayed Fluorescence (TADF) emitters. nih.gov For instance, gold(I) complexes featuring alkynyl ligands have been developed as highly efficient TADF emitters. nih.gov In such designs, the electronic properties of the alkynyl ligand, which can be modified with substituents like the hexyloxy group, play a direct role in tuning the charge transfer character of the excited states, which is essential for efficient exciton (B1674681) harvesting. nih.gov The hexyloxy group, by providing steric hindrance, can also influence the dihedral angle between different parts of the molecule, thereby controlling the extent of electronic communication and impacting the energy levels of the frontier molecular orbitals (HOMO and LUMO).
The hexyloxy side chain of this compound imparts significant advantages for device fabrication. Its long alkyl nature improves the solubility of the resulting large semiconductor molecules in common organic solvents. This is critical for cost-effective, large-area device manufacturing via solution-based methods like spin-coating or inkjet printing.
In OFETs, the active semiconductor layer's ability to transport charge carriers (holes or electrons) is the most critical parameter. The molecular structure of this compound provides a foundational template for building high-performance organic semiconductors.
High charge carrier mobility in organic semiconductors requires significant intermolecular electronic coupling, which is achieved through close and ordered π-π stacking of the conjugated cores. The rigid, planar structure of the arylacetylene unit, which can be formed using this compound as a precursor, is highly conducive to forming such ordered assemblies.
Research on arylacetylene end-capped alkoxyphenanthrenes has demonstrated this principle effectively. nih.gov In these materials, the arylacetylene moiety extends the π-conjugated system, which is essential for charge transport, while the alkoxy chains are crucial for two main reasons:
Solubility : They render the material solution-processable, enabling fabrication of thin films over large areas. nih.govnih.gov
Molecular Packing : The flexible chains facilitate the self-organization of the molecules into well-ordered crystalline domains upon processing, which is vital for efficient charge hopping between adjacent molecules. nih.gov The presence of long alkyl side-chains has been shown to regulate intrinsic disorder and lead to enhanced charge-carrier mobility. rsc.org
By incorporating these structural features, researchers have developed p-channel (hole-transporting) OFETs with excellent performance. The combination of a rigid conjugated core for charge transport and flexible side chains for processability and ordering is a cornerstone strategy in modern organic semiconductor design.
The stability of the device, particularly in air, is another critical factor. The electronic properties of the semiconductor, such as the energy level of the Highest Occupied Molecular Orbital (HOMO), play a key role. A deeper HOMO level generally leads to greater stability against oxidation. The electronic nature of the arylacetylene group, influenced by substituents like the hexyloxy group, allows for the fine-tuning of these energy levels to enhance both charge injection and environmental stability. nih.gov
Table of Device Performance for OFETs Incorporating Alkoxyphenyl Acetylene Motifs
| Compound Type | Max. Hole Mobility (μh) | On/Off Ratio | Reference |
| Arylacetylene End-Capped Alkoxyphenanthrenes | 1.30 cm²/Vs | 10⁷ | nih.gov |
| Thiophene-Substituted Alkoxyphenanthrene | 0.69 cm²/Vs | 10⁵ | nih.gov |
| Benzo[b]thiophene-Substituted Alkoxyphenanthrene | 0.85 cm²/Vs | 10⁸ | nih.gov |
| Phenyl-Substituted Alkoxyphenanthrene | 0.20 cm²/Vs | 10⁵ | nih.gov |
Organic Photovoltaic Cells (OPVs)
Liquid Crystalline Materials
The incorporation of the this compound moiety into larger molecular structures has been shown to induce liquid crystalline behavior. The linear, rigid nature of the arylalkyne unit, combined with the flexible hexyloxy chain, is conducive to the formation of mesophases.
The introduction of an ethynyl (B1212043) linker can impact the liquid-crystalline properties and the π-conjugated system. The mesophase behavior of such compounds is typically investigated using techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM). DSC can be used to determine the transition temperatures and associated enthalpy changes between different phases.
Table 1: Phase Transition Temperatures of Selected Tolane Derivatives
| Compound | Transition | Temperature (°C) |
|---|---|---|
| Tolane Derivative A | Crystal to Nematic | 85 |
| Nematic to Isotropic | 115 | |
| Tolane Derivative B | Crystal to Smectic A | 92 |
| Smectic A to Nematic | 110 | |
| Nematic to Isotropic | 125 |
Note: This table is illustrative and based on typical values for tolane-based liquid crystals.
The formation of liquid crystalline phases is a result of the self-assembly of molecules into ordered structures. In the case of calamitic (rod-like) liquid crystals derived from arylalkynes, the molecules tend to align along a common direction, known as the director. This orientational order gives rise to anisotropic properties, meaning that the material's physical properties are dependent on the direction of measurement.
The self-assembly process is driven by a combination of intermolecular forces, including van der Waals interactions, π-π stacking of the aromatic rings, and steric effects. The flexible alkoxy chains play a crucial role in mediating these interactions and influencing the packing of the molecules. The resulting liquid crystalline structures can exhibit unique optical and electrical properties that are valuable for applications in displays and other optoelectronic devices.
Chemosensors and Sensing Platforms
Polymers and molecules containing the this compound unit have shown promise in the development of chemosensors. The extended π-conjugation provided by the arylalkyne structure can lead to fluorescent materials that are sensitive to the presence of specific analytes.
Poly(p-phenyleneethynylene)s (PPEs) are a class of conjugated polymers that have been investigated as fluorescent sensors for metal ions and other species. The sensing mechanism often relies on the quenching or enhancement of the polymer's fluorescence upon binding of the analyte. The side chains of the polymer can be modified with specific recognition elements to achieve selectivity for a particular target. For example, PPEs with grafted pseudo-crown-ether groups have been shown to be sensitive to alkali ions.
Furthermore, diphenylacetylene (B1204595) derivatives have been utilized as fluorescent "turn-on" sensors for anions such as cyanide. In these systems, a receptor unit is attached to the fluorophore. The binding of the target anion to the receptor alters the electronic properties of the molecule, leading to a change in its fluorescence emission.
Structure Property Relationships and Rational Design Principles
Influence of Alkoxy Side Chain Length and Position on Material Properties (e.g., Hexyloxy group)
The alkoxy side chain, in this case, the hexyloxy group, plays a crucial role in determining the physical properties and processing characteristics of materials incorporating 1-ethynyl-4-(hexyloxy)benzene. Its length, and in more complex molecules its position, significantly influences solubility, melting points, and the formation of ordered phases like liquid crystals.
Longer flexible alkyl chains, such as the hexyloxy group, are often introduced to enhance the solubility of rigid-rod-like molecules in common organic solvents, which is a critical factor for solution-based processing of thin films for electronic devices. Furthermore, the length of the alkoxy chain has a profound impact on the mesomorphic (liquid crystalline) behavior of a material. Generally, as the length of the alkyl chain increases, the tendency to form more ordered smectic liquid crystal phases is enhanced, often at the expense of the less ordered nematic phase. tandfonline.comtandfonline.com This is because the van der Waals interactions between the chains become more significant, promoting layered arrangements.
Studies on various series of liquid crystalline compounds have demonstrated that increasing the alkoxy chain length can lead to a greater number of distinct mesophases and elevate the temperature at which the material transitions to an isotropic liquid. mdpi.com The stability of these phases is directly correlated with the chain length. For instance, in some systems, the thermal stability of smectic phases increases with longer chains, while the stability of nematic phases may decrease. tandfonline.com The hexyloxy group, with its six-carbon chain, provides a balance between enhancing solubility and promoting the formation of ordered liquid crystal phases, which are beneficial for creating aligned, anisotropic thin films.
| Alkoxy Chain Length | Solubility | Phase Stability | Mesophase Type | Transition Temperatures (e.g., Clearing Point) |
|---|---|---|---|---|
| Short (e.g., Methoxy, Ethoxy) | Lower | Often favors nematic phases | Primarily Nematic (N) | Lower |
| Medium (e.g., Hexyloxy) | Moderate to Good | Balanced nematic and smectic stability | Nematic (N), Smectic A (SmA), Smectic C (SmC) | Intermediate |
| Long (e.g., Dodecyloxy) | Higher | Often favors smectic phases | Primarily Smectic (SmA, SmC) | Higher mdpi.com |
Role of the Ethynyl (B1212043) Moiety in Conjugation, Planarity, and Electronic Communication
The ethynyl (–C≡C–) moiety is a fundamental component that dictates the electronic and structural properties of this compound and the polymers or macrocycles derived from it. Its primary roles are to extend π-conjugation, enforce a linear and rigid molecular geometry, and act as an efficient bridge for electronic communication.
The carbon-carbon triple bond of the ethynyl group is rich in π-electrons, which can overlap with the π-orbitals of the adjacent benzene (B151609) ring. This overlap leads to an extended π-conjugated system, which is essential for organic electronic materials. mdpi.com This extension of conjugation typically results in a bathochromic (red) shift in the material's absorption and emission spectra, meaning it absorbs and emits light at longer wavelengths. mdpi.com The introduction of an ethynyl linker is a common and effective strategy for tuning the spectroscopic properties of π-conjugated compounds. mdpi.com
In donor-acceptor systems, the ethynyl bridge plays a critical role in mediating electronic communication between the two moieties. nih.gov It can function as a simple superexchange mediator or become an integral part of the delocalized electronic system, influencing the dynamics of charge transfer and recombination processes. nih.gov This efficient electronic communication is vital for applications in organic photovoltaics and light-emitting diodes.
Impact of Overall Molecular Architecture on Optoelectronic and Self-Assembly Properties
The linear, conjugated backbone formed by the ethynyl and phenyl groups constitutes the chromophore, which is responsible for the material's primary optical and electronic properties. The nature of this rigid core determines the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and thus the bandgap. mdpi.com Modifications to this core, such as extending the conjugation, directly tune these energy levels and the resulting color of absorption and emission. mdpi.com
This well-defined shape anisotropy is also the driving force for self-assembly. In solution or in the melt, molecules like this compound tend to align with one another to maximize favorable intermolecular interactions (e.g., π-π stacking of the aromatic cores and van der Waals forces between the alkoxy chains) and minimize excluded volume. This spontaneous ordering can lead to the formation of various liquid crystalline phases (nematic, smectic) or other supramolecular structures. tcichemicals.comrsc.org The ability to form such ordered assemblies is crucial for creating materials with anisotropic optical properties (e.g., polarized light emission) and for achieving high charge carrier mobility in electronic devices, as the ordered packing facilitates efficient charge transport between molecules. nih.gov
Correlation between Molecular Packing, Thin Film Morphology, and Device Performance
For any organic electronic device, the performance is critically dependent not just on the properties of the individual molecule, but on the collective organization of these molecules in a solid-state thin film. The correlation between molecular packing, the resulting thin-film morphology, and device efficacy is a central theme in materials science.
The arrangement of molecules relative to each other and to the device substrate dictates the efficiency of charge transport. For instance, in organic field-effect transistors (OFETs), a high degree of crystalline order and significant π-π overlap between adjacent molecules are required for high charge carrier mobility. acs.orgnih.gov Two common packing motifs for rod-like molecules are "face-on," where the π-conjugated planes are parallel to the substrate, and "edge-on," where they are perpendicular. The optimal orientation depends on the device architecture. xenocs.com
The morphology of the thin film, including its crystallinity, the size and orientation of crystalline domains, and the presence of defects or grain boundaries, has a direct impact on performance. azom.com Well-ordered, large crystalline domains with minimal defects generally lead to better device performance by reducing charge trapping and scattering. The energetic disorder within a film, which is influenced by variations in molecular packing, plays a crucial role in charge separation and recombination processes at donor-acceptor interfaces in organic solar cells. rsc.org A pure, well-defined molecular orientation is vital to minimize this disorder and improve device efficiency. rsc.org Techniques such as grazing-incidence wide-angle X-ray scattering (GIWAXS) are essential for probing the molecular packing and orientation within these thin films, providing a pathway to correlate structure with performance. osti.gov
Rational Design Strategies for Tuning and Enhancing Functionality
Understanding the structure-property relationships discussed above allows for the rational design of new materials based on the this compound framework to achieve specific, enhanced functionalities.
Key design strategies include:
Tuning the π-Conjugated Core: The optoelectronic properties can be precisely controlled by modifying the aromatic core. Replacing the benzene ring with larger polycyclic aromatic hydrocarbons (e.g., naphthalene, anthracene) or electron-rich/deficient heterocycles (e.g., thiophene, pyridine) can systematically alter the HOMO/LUMO energy levels, thereby tuning the absorption spectrum and emission color. mdpi.comrsc.org
Modification of Side Chains: The alkoxy chain can be varied in length to control solubility and manipulate the liquid crystalline phase behavior. researchgate.net Introducing branched chains can disrupt close packing, which can be useful for creating amorphous films or altering solubility. Functional groups can also be incorporated into the side chains to introduce specific properties, such as chirality or cross-linking capabilities.
Creating Donor-Acceptor Architectures: For photovoltaic or non-linear optical applications, a powerful strategy is to link the this compound unit (an electron donor or part of the bridge) to an electron-accepting moiety. This creates a molecule with an intrinsic dipole and facilitates intramolecular charge transfer upon photoexcitation, which is a critical process in solar cells. rsc.org
Polymerization: Using the reactive ethynyl group, this compound can be polymerized to form poly(phenyleneethynylene)s. Polymerization creates macromolecules with enhanced film-forming properties and potentially different electronic and mechanical characteristics compared to their small-molecule counterparts. nih.gov
By employing these strategies, chemists can systematically engineer molecules to optimize them for specific applications, moving from a fundamental understanding of structure-property relationships to the creation of high-performance materials.
Concluding Remarks and Future Research Perspectives
Current Challenges and Limitations in Arylalkyne-Based Material Research
Furthermore, the stability of some arylalkyne-containing materials can be a concern, particularly under harsh environmental conditions such as exposure to UV light, high temperatures, or oxidative environments. This can limit their long-term performance in devices. Enhancing the intrinsic stability of these materials through molecular design or the incorporation of stabilizing moieties is an active area of research.
Another limitation lies in the processability of some polymeric materials derived from arylalkynes. While the introduction of flexible side chains like the hexyloxy group in 1-Ethynyl-4-(hexyloxy)benzene improves solubility, achieving the desired morphology and long-range order in thin films for electronic applications can still be challenging. Precise control over polymer chain packing and solid-state organization is essential for optimizing charge transport and other material properties.
Emerging Trends and Future Directions in Organic Materials Science
The field of organic materials science is continuously evolving, with several exciting trends shaping its future. One significant direction is the development of "smart" materials that can respond to external stimuli such as light, heat, or chemical analytes. Arylalkynes, with their rigid and electronically tunable structures, are excellent candidates for incorporation into such responsive systems.
There is also a growing emphasis on sustainable and green chemistry principles in materials synthesis. This includes the use of renewable starting materials, solvent-free reaction conditions, and the development of recyclable and biodegradable materials. Future research will likely focus on developing more environmentally friendly synthetic methods for arylalkynes and the materials derived from them.
The integration of computational modeling and machine learning with experimental work is another emerging trend. These tools can accelerate the discovery of new materials with tailored properties by predicting their electronic structure, morphology, and performance before they are synthesized in the lab. This data-driven approach has the potential to revolutionize the design of novel arylalkyne-based materials.
Potential for Novel Applications and Interdisciplinary Studies Involving this compound
The unique combination of a reactive alkyne handle and a modifiable aromatic core in this compound opens up possibilities for a wide range of novel applications. In the biomedical field, for instance, it could be used as a building block for the synthesis of biocompatible polymers for drug delivery or as a component in fluorescent probes for bioimaging, leveraging the potential for "click" chemistry modifications.
Furthermore, the intersection of organic chemistry, materials science, and engineering will be crucial for unlocking the full potential of this compound. Interdisciplinary studies could explore its use in advanced composites, where its rigid structure could enhance mechanical properties, or in the development of novel sensors, where its electronic properties could be harnessed for the detection of specific analytes. The exploration of its self-assembly behavior at interfaces could also lead to new applications in nanotechnology and surface science. As our understanding of the fundamental properties of this compound and its derivatives deepens, so too will the scope of its potential applications across diverse scientific and technological fields.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Ethynyl-4-(hexyloxy)benzene, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example:
- Sonogashira Coupling : React 4-(hexyloxy)iodobenzene with terminal alkynes (e.g., phenylacetylene) using Pd(PPh₃)₂Cl₂ as a catalyst, CuI as a co-catalyst, and triethylamine as a base in THF under inert atmosphere .
- Ligand Exchange : highlights a two-step process involving complexation with tetrahydrothiophene gold(I) chloride, followed by ligand exchange with isocyanides.
- Data Table :
| Method | Catalyst System | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | 52–68 | THF, N₂, 60°C, 12h | |
| Au Complexation | (tht)AuCl | 85–90 | CH₂Cl₂/hexane, RT |
Q. How can researchers characterize the structural conformation of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent environments (e.g., ethynyl protons at δ ~2.5–3.0 ppm; hexyloxy CH₂ groups at δ ~1.2–1.5 ppm) .
- IR Spectroscopy : Alkyne C≡C stretches appear at ~2100–2260 cm⁻¹ .
- HRMS : Confirm molecular formula (e.g., C₁₄H₁₈O requires m/z 202.1358) .
Advanced Research Questions
Q. What catalytic systems enhance the reactivity of this compound in cross-coupling reactions?
- Key Catalysts :
- Palladium-Based Systems : Pd(OAc)₂ with phosphine ligands (e.g., PPh₃) for Suzuki-Miyaura couplings .
- Gold Complexes : Au(I) catalysts improve regioselectivity in alkyne functionalization .
Q. How does the hexyloxy substituent influence the compound’s electronic properties in liquid crystal applications?
- Structure-Property Relationship :
- The hexyloxy chain enhances solubility in non-polar solvents, while the ethynyl group enables π-conjugation for charge transport .
- Polarized optical microscopy (POM) and differential scanning calorimetry (DSC) reveal mesophase stability between 80–120°C .
Q. What strategies mitigate toxicity risks during handling of this compound?
- Safety Protocols :
- GHS Classification : Acute toxicity (Category 4, H302/H315/H319) .
- Exposure Control : Use P95 respirators, nitrile gloves, and fume hoods during synthesis .
- First Aid : Immediate rinsing with water for eye/skin contact; activated charcoal for ingestion .
Methodological Challenges and Solutions
Q. How to resolve contradictions in reported synthetic yields for this compound?
- Root Cause Analysis :
- Impurity Sources : Residual palladium or unreacted alkyne precursors may inflate yields. Purify via silica gel chromatography or recrystallization .
- Reagent Quality : Use freshly distilled triethylamine to avoid moisture-induced side reactions .
- Validation : Replicate procedures with in situ FTIR monitoring to track reaction progress .
Q. What computational methods predict the compound’s reactivity in novel reactions?
- DFT Calculations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
